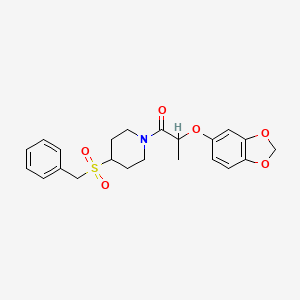
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25NO6S and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a piperidine derivative. Its molecular formula is C19H24N2O5S, with a molecular weight of approximately 396.47 g/mol. The presence of the benzodioxole group is significant as it is known for various biological activities, including antioxidant and anti-inflammatory effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonylpiperidine component suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those related to serotonin and dopamine.
- Antioxidant Properties : The benzodioxole moiety is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), leading to decreased inflammation .
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Study Findings : In vitro studies suggest that the compound can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for assessing safety:
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-16(29-18-7-8-20-21(13-18)28-15-27-20)22(24)23-11-9-19(10-12-23)30(25,26)14-17-5-3-2-4-6-17/h2-8,13,16,19H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXWZJALRATTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













